AZD9567 - 1893415-00-3

AZD9567

Catalog Number: EVT-260519
CAS Number: 1893415-00-3
Molecular Formula: C27H28F2N4O3
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD9567 is an oral differentiated non-steroidal selective glucocorticoid receptor modulator (SGRM).
Synthesis Analysis

The synthesis of AZD9567 involves several key steps, focusing on achieving high purity and specific structural characteristics. The process typically begins with the selection of appropriate starting materials that contain the necessary functional groups for modulating the glucocorticoid receptor.

  1. Starting Materials: The synthesis often utilizes various organic compounds that serve as precursors.
  2. Reactions: Key reactions may include condensation, cyclization, and functional group modifications to construct the core structure of AZD9567.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to ensure that the final product has a purity greater than 95%, which is critical for biological testing and clinical applications .
Molecular Structure Analysis

AZD9567 possesses a unique molecular structure that enables its selective action on the glucocorticoid receptor. The precise molecular formula and structural details are critical for understanding its interaction with biological targets.

  • Molecular Formula: Detailed studies have confirmed the molecular formula, which includes various functional groups that facilitate receptor binding.
  • Structural Data: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the three-dimensional conformation of AZD9567, providing insights into how it interacts with the glucocorticoid receptor .
Chemical Reactions Analysis

AZD9567 undergoes specific chemical reactions that are essential for its function as a selective glucocorticoid receptor modulator. These reactions can be categorized into:

  1. Binding Reactions: Interaction with the glucocorticoid receptor involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  2. Metabolic Reactions: In vivo studies show that AZD9567 is metabolized through liver enzymes, which may involve oxidation or conjugation reactions leading to various metabolites.
  3. Stability Studies: Chemical stability under physiological conditions is crucial; thus, studies assess how AZD9567 maintains its structure in biological environments .
Mechanism of Action

The mechanism of action of AZD9567 primarily revolves around its ability to selectively modulate the activity of the glucocorticoid receptor:

  • Receptor Binding: Upon administration, AZD9567 binds to the glucocorticoid receptor with high affinity, leading to conformational changes that either activate or inhibit downstream signaling pathways.
  • Transcriptional Regulation: The binding results in altered gene expression related to inflammation and immune response, promoting anti-inflammatory effects without the typical side effects associated with traditional glucocorticoids.
  • Data Insights: Studies utilizing molecular dynamics simulations have provided insights into how AZD9567 interacts with different conformations of the receptor, highlighting its selective action .
Physical and Chemical Properties Analysis

AZD9567 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile in various solvents is assessed to determine its bioavailability.
  • Stability: Thermal and chemical stability tests are conducted to ensure that AZD9567 remains effective during storage and administration.
  • Biological Activity: Pharmacokinetic studies evaluate absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models .
Applications

AZD9567 has potential applications in several scientific fields:

  1. Therapeutic Use: Primarily aimed at treating inflammatory diseases such as asthma, where traditional glucocorticoids may cause significant side effects.
  2. Research Tool: As a selective modulator, it serves as a valuable tool for studying glucocorticoid signaling pathways in various biological contexts.
  3. Drug Development: Its development represents a significant step towards creating safer anti-inflammatory therapies with improved efficacy profiles compared to existing treatments .
Introduction to AZD9567

Discovery and Development of Non-Steroidal Glucocorticoid Receptor Modulators

The discovery of AZD9567 emerged from systematic optimization of non-steroidal glucocorticoid receptor (GR) ligands. Initial work began with a lead compound (designated 4) that acted as a full GR agonist in reporter gene assays but exhibited suboptimal safety profiles. Through targeted modifications of its pyridindazole core and difluoropropanamide side chain, researchers generated diverse partial agonists. Crucially, only a narrow subset maintained full anti-inflammatory efficacy while minimizing adverse metabolic effects in human cell assays. This led to the identification of AZD9567 (compound 15), which demonstrated excellent oral efficacy in a rat model of streptococcal cell wall-induced joint inflammation, with an IC₅₀ of 3.8 nM for TNFα inhibition in human whole blood [1] [6].

Unlike steroidal glucocorticoids (e.g., prednisolone), AZD9567’s non-steroidal scaffold confers distinct receptor interactions. X-ray crystallography revealed that AZD9567 binds the GR ligand-binding domain in a unique conformation, altering co-regulator recruitment profiles. This binding mode underpins its transcriptional selectivity, enabling dissociation between anti-inflammatory and metabolic pathways [1] [10]. Preclinical profiling confirmed >1,000-fold selectivity over cardiovascular ion channels and a panel of 300+ off-target receptors/enzymes, minimizing risk of non-GR-mediated toxicity [3] [7].

Table 1: Key Preclinical Properties of AZD9567 vs. Prednisolone

ParameterAZD9567PrednisoloneSource
GR Binding Affinity (Kd)1.7 nM6.8 nM [3] [7]
MR Selectivity (Fold vs. GR)104-fold lower10-fold lower [3]
TNFα Inhibition (IC₅₀)3.8 nM4.5 nM [1]
Hepatic TAT InductionAbsentSignificant [7]

Rationale for Targeting Glucocorticoid Receptor Selectivity

Conventional glucocorticoids like prednisolone cause dose-limiting side effects through two primary mechanisms: activation of non-GR pathways (e.g., mineralocorticoid receptor, MR) and failure to differentiate therapeutic transrepression from detrimental transactivation within GR signaling.

AZD9567 addresses the first limitation through enhanced receptor specificity. It exhibits 104-fold lower affinity for MR compared to prednisolone, explaining its minimal impact on electrolyte balance in clinical studies. This selectivity prevents aldosterone-like effects such as sodium retention and hypertension [3] [5]. Mechanistically, AZD9567 binding induces a distinct GR conformation that preferentially recruits corepressors (e.g., NCoR1) over coactivators (e.g., TIF2) at metabolic gene promoters. In human hepatocytes, this manifests as absent induction of tyrosine aminotransferase (TAT), a key gluconeogenic enzyme robustly upregulated by prednisolone [1] [6].

Transcriptomic analyses reveal AZD9567’s dissociated activity: It fully represses NF-κB-driven pro-inflammatory genes (IL-6, TNFα) but shows reduced agonism at glucocorticoid response elements (GREs) regulating glucose and bone metabolism. This "selective GR modulator" profile stems from its inability to stabilize helix-12 in the GR activation domain, thereby attenuating transactivation [1] [9].

Table 2: Mechanisms of GR Selectivity

Selectivity MechanismAZD9567 EffectConsequence
Receptor Specificity>1,000× selectivity for GR over MRNo electrolyte imbalance
Co-regulator RecruitmentFavors corepressors at metabolic GREsSuppressed gluconeogenic gene expression
Transcriptional BiasFull transrepression, partial transactivationAnti-inflammatory without hyperglycemia
Dimerization EfficiencyReduced GR homodimer formationAttenuated bone turnover effects

Clinical and Preclinical Significance in Inflammatory Disease Management

In phase 1 studies, AZD9567 demonstrated comparable anti-inflammatory efficacy to prednisolone in ex vivo human whole blood assays, suppressing LPS-induced TNFα release with similar potency. Oral glucose tolerance tests (OGTT) revealed a critical advantage: doses up to 80 mg showed glucose AUC₀–₄ₕ changes equivalent to prednisolone 5 mg, while prednisolone 20 mg significantly increased glucose exposure [2] [8]. This improved dysglycemic profile was corroborated in volunteers with prediabetes, where AZD9567 had minimal impact on insulin sensitivity and β-cell function versus prednisolone [8].

A phase 2a trial in rheumatoid arthritis patients (N=21) directly compared AZD9567 (40 mg) and prednisolone (20 mg). Both agents produced clinically meaningful reductions in disease activity (DAS28-CRP), with a mean difference of 0.47 (95% CI: -0.49 to 1.43) at day 15. Key secondary endpoints (ACR20/50/70 responses, tender/swollen joint counts) confirmed equivalent efficacy. Transcriptomic analysis of patient monocytes further validated that AZD9567 modulates inflammatory pathways identically to prednisolone and dexamethasone [5] [9]. Crucially, AZD9567 preserved electrolyte homeostasis, showing no effect on serum sodium:potassium ratios—unlike prednisolone, which altered this ratio via MR cross-reactivity [5] [9].

Table 3: Clinical Outcomes in Rheumatoid Arthritis Phase 2a Study

EndpointAZD9567 40 mg (Δ)Prednisolone 20 mg (Δ)P-value
DAS28-CRP (Day 15)-1.98-2.450.47*
ACR20 Response Rate (%)63.670.0NS
Tender Joint Count (68)-9.1-11.2NS
Swollen Joint Count (66)-7.3-8.9NS
Serum Na⁺:K⁺ Ratio Change0.00-0.18<0.05

*Least-squares mean difference (95% CI: -0.49 to 1.43); NS=not significant [5] [9]

Preclinically, AZD9567 reduced joint inflammation in rats with potency matching prednisolone but exhibited reduced metabolic disruption: It did not inhibit glucose-stimulated insulin secretion in human pancreatic islets and lacked gluconeogenic gene induction in hepatocytes [3] [7]. These properties position it as a promising agent for chronic inflammatory conditions where conventional glucocorticoids exacerbate diabetes or bone loss.

Properties

CAS Number

1893415-00-3

Product Name

AZD9567

IUPAC Name

2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide

Molecular Formula

C27H28F2N4O3

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C27H28F2N4O3/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20/h5-17,24-25H,1-4H3,(H,31,35)/t24-,25+/m0/s1

InChI Key

ZQFNDBISEYQVRR-LOSJGSFVSA-N

SMILES

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F

Solubility

Soluble in DMSO

Synonyms

AZD9567; AZD-9567; AZD 9567;

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F

Isomeric SMILES

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.